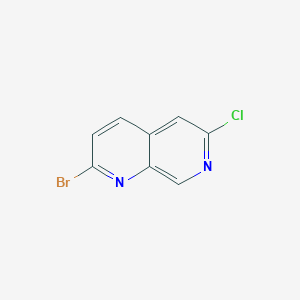

2-Bromo-6-chloro-1,7-naphthyridine

Description

2-Bromo-6-chloro-1,7-naphthyridine (CAS: 1246549-09-6) is a halogenated naphthyridine derivative with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol . It is primarily utilized in pharmaceutical and chemical research as a versatile building block for synthesizing heterocyclic compounds. The compound is commercially available in high purity (>95–97%) and is typically stored at -80°C (6-month stability) or -20°C (1-month stability) in solution form to prevent degradation . Its solubility profile varies with solvents, requiring optimized conditions (e.g., heating to 37°C or sonication) for preparation of stock solutions .

Properties

IUPAC Name |

2-bromo-6-chloro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXOEBBDNYGXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-1,7-naphthyridine typically involves the halogenation of 1,7-naphthyridine. One common method includes the bromination and chlorination of 1,7-naphthyridine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity of the final product, which is essential for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-1,7-naphthyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

2-Bromo-6-chloro-1,7-naphthyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating conditions such as hypertension, asthma, and inflammation. Notably, several studies have demonstrated the compound's efficacy in developing antiarrhythmic and cardiotonic agents. For instance, derivatives of 1,7-naphthyridine have been reported to exhibit strong anti-inflammatory and analgesic effects, making them suitable for treating diseases like arthritis and lumbago .

Case Study: Antihypertensive Effects

A study involved synthesizing various 1,7-naphthyridine derivatives to evaluate their pharmacological effects. The results indicated that certain derivatives exhibited significant hypotensive effects in animal models, suggesting their potential use as antihypertensive agents .

Materials Science

Organic Electronics:

The compound has applications in materials science, particularly in the development of organic electronic devices such as light-emitting diodes (LEDs) and dye-sensitized solar cells. Its unique photochemical properties allow it to function effectively as a semiconductor material.

Case Study: Light Emitting Diodes (LEDs)

Research has shown that incorporating this compound into polymer matrices enhances the light-emitting efficiency of LEDs. The compound's ability to form stable complexes with metal ions further aids in improving the performance of these devices .

Chemical Biology

Coordination Chemistry:

In chemical biology, this compound acts as a ligand that forms complexes with various transition metals. These complexes are useful in catalysis and sensing applications.

Case Study: Metal Complexes for Catalysis

A study explored the synthesis of metal complexes using this compound as a ligand. The resulting complexes demonstrated enhanced catalytic activity in organic reactions, highlighting the compound's versatility in chemical transformations .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or interfere with cancer cell proliferation by affecting signaling pathways involved in cell division.

Comparison with Similar Compounds

Table 1: Key Properties of Selected 1,7-Naphthyridine Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Applications/Reactivity |

|---|---|---|---|---|---|---|

| 2-Bromo-6-chloro-1,7-naphthyridine | Br (C2), Cl (C6) | C₈H₄BrClN₂ | 243.49 | 1246549-09-6 | 95–97% | Suzuki coupling, drug intermediates |

| 2,4-Dichloro-1,7-naphthyridine | Cl (C2, C4) | C₈H₄Cl₂N₂ | 199.03 | 54920-78-4 | 95% | Nucleophilic substitution reactions |

| 5-Bromo-1,7-naphthyridin-8-amine | Br (C5), NH₂ (C8) | C₈H₆BrN₃ | 224.06 | 67967-17-3 | 95% | Hydrazine derivatization |

| 4-Chloro-1,7-naphthyridine | Cl (C4) | C₈H₅ClN₂ | 164.59 | 1301714-24-8 | N/A | Halogenation studies |

| 8-Hydrazino-1,7-naphthyridine | NHNH₂ (C8) | C₈H₇N₅ | 173.17 | N/A | N/A | Coordination chemistry |

Key Observations :

- Halogen Position and Reactivity : The position of halogens (Br, Cl) significantly impacts reactivity. For example, this compound undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine atom at C2, whereas 2,4-dichloro derivatives are more reactive toward nucleophilic substitutions at C2 or C4 .

- Amino vs. Halogen Substituents: Amino-substituted derivatives (e.g., 5-Bromo-1,7-naphthyridin-8-amine) exhibit enhanced nucleophilicity, enabling hydrazine-mediated transformations .

Biological Activity

Overview

2-Bromo-6-chloro-1,7-naphthyridine is a heterocyclic compound known for its diverse biological activities. This compound belongs to the naphthyridine family, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties. The presence of halogen substituents, specifically bromine and chlorine, enhances its biological activity by improving binding affinity to various molecular targets.

Chemical Structure

The structural formula of this compound can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves halogenation processes. Common methods include:

- Bromination and Chlorination : This process uses bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the naphthyridine ring.

- Automated Industrial Production : Large-scale production may utilize continuous flow reactors to enhance efficiency and yield .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly:

- Staphylococcus aureus

- Escherichia coli

The compound demonstrated a moderate to high inhibitory effect on bacterial growth, with IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, a critical enzyme for bacterial DNA replication .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. It may interfere with cancer cell proliferation by targeting specific signaling pathways involved in cell division. The mechanism of action often involves binding to enzymes or receptors that regulate these pathways .

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : It can bind to receptors involved in signaling pathways, altering their activity and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antibacterial Efficacy : A study conducted by MDPI reported that brominated derivatives of naphthyridines exhibited enhanced antibacterial activity against resistant strains of bacteria. The introduction of bromine at C-6 significantly improved the compounds' effectiveness against Staphylococcus aureus and Bacillus cereus .

- Anticancer Potential : Research indicated that derivatives of naphthyridines possess anticancer properties through their ability to inhibit key enzymes involved in cancer cell growth. The specific structural modifications in compounds like this compound can lead to improved efficacy in targeting cancer cells .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Not Available | Antimicrobial, Anticancer | Halogenated structure enhances activity |

| 7-Bromo-2-chloro-1,6-naphthyridine | 1246550-12-8 | Moderate antimicrobial | Different substitution pattern |

| 6-Bromo-2-chloro-1,8-naphthyridine | 1246549-09-6 | Varies | Varying positions of nitrogen atoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.